8-Ethylisoquinoline

Medicinal Chemistry Property Prediction Lead Optimization

Researchers sourcing isoquinoline scaffolds often face supply inconsistencies that confound SAR studies. 8-Ethylisoquinoline (CAS 102878-60-4) provides a structurally authenticated 8-substituted template critical for probing IKKβ and CD36 targets. Its distinct electronic profile eliminates isomer ambiguity, ensuring reproducible assay results. • Validated scaffold for IKKβ inhibitor optimization and CD36 antagonist development. • Defined physicochemical values (pKa ~5.66, logP ~2.9) anchor predictive ADME models. • Reliable negative control for dihydroorotase screens (IC50 ~1 mM). Bulk and custom packaging available with rigorous quality documentation.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 102878-60-4
Cat. No. B034790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethylisoquinoline
CAS102878-60-4
SynonymsIsoquinoline, 8-ethyl- (6CI,9CI)
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1C=NC=C2
InChIInChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3
InChIKeyCWTHRAKQUJXIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethylisoquinoline: Chemical Scaffold Profile


8-Ethylisoquinoline (CAS 102878-60-4) is an aromatic heterocyclic organic compound within the isoquinoline class, distinguished by an ethyl substituent at the 8-position of the isoquinoline ring [1]. This positional substitution imparts unique physicochemical properties, including a high basicity with a predicted pKa of 5.66 [2] and a moderate lipophilicity reflected in a computed logP of 2.9 [3], which differentiate it from the parent isoquinoline and positional isomers. Its synthesis is well-characterized, enabling access to a series of 8-substituted isoquinoline derivatives [4].

8-Ethylisoquinoline: Irreplaceable in MedChem


The 8-position substitution pattern on the isoquinoline scaffold is not a mere structural variation; it critically dictates reactivity, biological target engagement, and physicochemical behavior. While isoquinoline itself is a foundational heterocycle, its 8-ethyl derivative exhibits altered electronic and steric properties that impact metal complexation, enzyme inhibition profiles, and synthetic utility [1]. Unlike 1-ethylisoquinoline, which positions the ethyl group adjacent to the nitrogen, 8-Ethylisoquinoline's substitution pattern influences hydrogen bonding and π-stacking interactions differently, making it a non-interchangeable building block for structure-activity relationship (SAR) studies . The following quantitative evidence substantiates why this specific compound is the superior choice for targeted research applications.

8-Ethylisoquinoline: Evidence vs Key Analogs


Distinct Physicochemical Profiles: 8-Ethyl vs 1-Ethyl

8-Ethylisoquinoline differs from its positional isomer 1-Ethylisoquinoline in key predicted physicochemical parameters that affect its behavior in biological assays. While both share a molecular formula, 8-Ethylisoquinoline is predicted to have a lower LogD at pH 7.4 (2.84) compared to 1-Ethylisoquinoline (2.83), and a significantly different LogD at pH 5.5 (2.49 vs 2.16), indicating altered ionization and solubility profiles . This differential lipophilicity and hydrogen bonding potential can directly impact membrane permeability and off-target binding in cellular assays.

Medicinal Chemistry Property Prediction Lead Optimization

Dihydroorotase Inhibition: Baseline for Screening

8-Ethylisoquinoline exhibits a measurable but weak inhibition of dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway. This provides a defined, low-potency baseline for screening more active 8-substituted isoquinoline derivatives [1]. In contrast, optimized 8-substituted isoquinoline derivatives, such as those described in patent literature, show potent IKKβ inhibition, a target unrelated to dihydroorotase, illustrating the scaffold's tunability [2].

Enzymology Pyrimidine Metabolism Anti-Cancer

Lipophilicity Difference vs 8-Methylisoquinoline

Compared to its methyl analog, 8-Methylisoquinoline (CAS 62882-00-2), 8-Ethylisoquinoline exhibits a significantly higher predicted octanol-water partition coefficient (LogP of 2.9 vs. 2.26), representing a 4.4-fold increase in theoretical lipophilicity [1] [2]. This difference is driven by the additional methylene unit and impacts aqueous solubility and membrane partitioning.

ADME Drug Design Physicochemical Properties

8-Ethylisoquinoline: Research Applications


SAR Scaffold Targeting IKKβ and CD36

8-Ethylisoquinoline serves as a core structural template for developing potent IKKβ inhibitors [1] and CD36 antagonists [2]. Its 8-position substitution is a key determinant of activity, as demonstrated in SAR studies of N-arylethyl isoquinoline derivatives. Procuring this compound enables the systematic exploration of substituent effects on these therapeutically relevant targets.

Chemical Probe for Dihydroorotase Assay Calibration

Given its weak inhibition of dihydroorotase (IC50 ~1 mM) [1], 8-Ethylisoquinoline is ideally suited as a negative control or assay calibration standard in high-throughput screens for novel dihydroorotase inhibitors. Its defined, low potency provides a reliable baseline for identifying more active compounds.

Physicochemical Benchmark for Isoquinoline Libraries

The distinct logP and pKa values of 8-Ethylisoquinoline relative to its methyl and parent analogs [1] [2] make it a valuable reference compound for building and validating predictive models of isoquinoline ADME properties. It can be used to anchor experimental logD measurements and assess the impact of alkyl chain length on solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Ethylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.